molecular formula C23H34ClN B14071469 N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine CAS No. 190841-74-8

N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine

Cat. No.: B14071469
CAS No.: 190841-74-8
M. Wt: 360.0 g/mol
InChI Key: MYKJVLTXPNIGOV-UHFFFAOYSA-N
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Description

(Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated phenyl ring, a cyclohexyl group, and an allyl amine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chlorinated Phenyl Intermediate:

    Allylation: The chlorinated phenyl intermediate is then subjected to allylation to introduce the allyl group.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s structural features make it a candidate for drug development. Researchers investigate its potential therapeutic effects and pharmacokinetic properties.

Industry

In the industrial sector, (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine is used in the development of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-cyclohexylphenyl)(hydroxy)acetic acid
  • (3-Chloro-4-cyclohexylphenyl)methanol
  • 3-Chloro-4-cyclohexylbenzaldehyde

Uniqueness

Compared to these similar compounds, (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine stands out due to its allyl amine moiety, which imparts unique chemical reactivity and potential biological activity. This structural feature differentiates it from other chlorinated phenyl derivatives and expands its range of applications in scientific research and industry.

Properties

IUPAC Name

N-[3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJVLTXPNIGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869811
Record name N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190841-74-8
Record name N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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